Product packaging for Butyl tridecanoate(Cat. No.:CAS No. 28267-31-4)

Butyl tridecanoate

Cat. No.: B13778722
CAS No.: 28267-31-4
M. Wt: 270.5 g/mol
InChI Key: HKXBPYQGPDKLHV-UHFFFAOYSA-N
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Description

Significance of Fatty Acid Esters in Chemical Science and Industry

Fatty acid esters are fundamental to both chemical science and a multitude of industries. In the chemical industry, they serve as versatile building blocks for the synthesis of a wide array of products. mdpi.com Their applications include use as lubricants, plasticizers, surfactants, and corrosion inhibitors. mdpi.com In the food and fragrance industries, shorter-chain esters are valued for their pleasant, often fruity aromas. reagent.co.uk Long-chain fatty acid esters, in contrast, typically have a milder, slightly oily scent. taylorandfrancis.com These esters are also key components in the production of biodiesel, a renewable alternative to petroleum-based diesel fuel. mdpi.com Furthermore, they are used in the manufacturing of cosmetics, detergents, and pharmaceuticals. labinsights.nl

Research Landscape for Butyl Tridecanoate (B1259635) and Related Esters

The research landscape for butyl tridecanoate and its relatives is diverse, with studies spanning various fields of chemistry and materials science. While some fatty acid esters have been extensively studied due to their widespread use, the body of research specifically focused on this compound is more specialized. researchgate.net Much of the available data comes from broader studies on fatty acid esters as a class, where this compound may be included as part of a larger dataset. researchgate.net Research often focuses on the synthesis, purification, and characterization of these esters for potential use as biofuels or in other industrial applications. researchgate.net For instance, studies have investigated the transesterification of vegetable oils to produce butyl esters and have explored their fuel properties. researchgate.net

Historical Context of Ester Research Methodologies

The study of esters dates back to the early days of organic chemistry. The synthesis of esters, known as esterification, is a classic organic reaction. wikipedia.org Historically, methods for preparing esters have included the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. wikipedia.org Another historical method involves the reaction of a silver salt of a carboxylic acid with an alkyl iodide. atamanchemicals.com Over time, research has led to the development of more efficient and varied synthetic routes, including transesterification, which is particularly important in the production of biodiesel. researchgate.net The evolution of analytical techniques, such as gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, has been crucial in advancing the understanding of the structure, purity, and properties of esters like this compound. nist.govyoutube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O2 B13778722 Butyl tridecanoate CAS No. 28267-31-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28267-31-4

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

butyl tridecanoate

InChI

InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-14-15-17(18)19-16-6-4-2/h3-16H2,1-2H3

InChI Key

HKXBPYQGPDKLHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)OCCCC

Origin of Product

United States

Synthetic Methodologies for Butyl Tridecanoate

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. masterorganicchemistry.com This method is a fundamental route for the synthesis of butyl tridecanoate (B1259635).

Fischer Esterification Variants for Butyl Tridecanoate Synthesis

Fischer-Speier esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org For this compound, this involves the reaction of tridecanoic acid with butanol. The reaction is reversible and requires shifting the equilibrium towards the product side. athabascau.ca This is typically achieved by using an excess of one of the reactants, usually the alcohol, or by removing the water formed during the reaction. wikipedia.orgathabascau.ca

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. wikipedia.org The reaction is typically carried out at temperatures ranging from 60–110 °C with reaction times varying from 1–10 hours. wikipedia.org The choice of catalyst and reaction conditions can be tailored to optimize the yield of this compound.

Acid-Catalyzed Esterification Mechanisms and Optimization for this compound

The mechanism of acid-catalyzed esterification, such as the Fischer esterification, involves several equilibrium steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comaocs.org The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comaocs.org Subsequent proton transfer and elimination of a water molecule result in the formation of the protonated ester, which is then deprotonated to yield the final ester product. masterorganicchemistry.com

Table 1: Factors Influencing Acid-Catalyzed Esterification of Tridecanoic Acid

Factor Effect on Reaction Optimization Strategy
Catalyst Concentration Increases reaction rate. Use of catalysts like sulfuric acid is common. biodieseleducation.org
Temperature Higher temperatures increase the reaction rate. biodieseleducation.org Operate near the boiling point of the alcohol. biodieseleducation.org
Reactant Molar Ratio An excess of alcohol shifts the equilibrium towards the products. athabascau.ca A 6:1 molar ratio of alcohol to oil has been used in similar systems. biodieseleducation.org
Water Removal Prevents the reverse reaction (hydrolysis). athabascau.ca Use of a Dean-Stark apparatus or drying agents. wikipedia.org
Mixing Improves contact between reactants and catalyst. Vigorous stirring or agitation.

To optimize the synthesis of this compound, several factors are considered. Increasing the reaction temperature generally accelerates the reaction, with temperatures near the boiling point of the alcohol often being optimal. biodieseleducation.org A higher molar ratio of butanol to tridecanoic acid can significantly improve the conversion to this compound by favoring the forward reaction. biodieseleducation.org The efficiency of water removal is also critical to prevent the hydrolysis of the ester back to the carboxylic acid and alcohol. athabascau.ca

Base-Catalyzed Esterification Routes

While direct esterification is typically acid-catalyzed, base-catalyzed routes are generally not effective for the direct conversion of carboxylic acids to esters. aocs.org In a basic medium, the carboxylic acid is deprotonated to form a carboxylate anion. aocs.org This negatively charged species is not susceptible to nucleophilic attack by an alcohol, thus preventing ester formation. aocs.org Therefore, base catalysis is not a viable direct route for the synthesis of this compound from tridecanoic acid and butanol.

Transesterification Reactions Involving Tridecanoates

Transesterification is another major pathway for the production of esters, where an existing ester reacts with an alcohol to form a new ester and a new alcohol. nih.gov This method is particularly relevant for the production of biodiesel. mdpi.com

Alcoholysis of Tridecanoic Acid Derivatives to this compound

Alcoholysis, a type of transesterification, can be used to synthesize this compound from other esters of tridecanoic acid, such as methyl tridecanoate. In this process, methyl tridecanoate is reacted with butanol in the presence of a catalyst. The equilibrium of this reaction can be shifted by using an excess of butanol or by removing the methanol (B129727) that is formed.

This reaction can be catalyzed by both acids and bases. aocs.org Base-catalyzed transesterification is often faster than the acid-catalyzed equivalent. scielo.org.ar However, the choice of catalyst depends on factors such as the presence of free fatty acids in the starting material. psu.edu

Catalytic Systems in Transesterification for this compound Production

A variety of catalytic systems can be employed for the transesterification production of this compound. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

Base Catalysts: Sodium hydroxide (B78521), potassium hydroxide, sodium methoxide, and potassium butoxide are effective homogeneous base catalysts. psu.edukataliz.org.ua They generally provide high conversion rates in relatively short reaction times. mdpi.com However, they are sensitive to the presence of water and free fatty acids, which can lead to soap formation and reduce catalyst efficiency. frontiersin.org

Acid Catalysts: Sulfuric acid and sulfonic acids can be used as homogeneous acid catalysts. scielo.org.ar They are less sensitive to free fatty acids and can simultaneously catalyze both esterification and transesterification. psu.edu However, they typically require longer reaction times and higher temperatures compared to base catalysts. scielo.org.ar

Heterogeneous Catalysts: Solid catalysts offer advantages in terms of easier separation from the reaction mixture, reusability, and reduced waste generation. mdpi.com

Solid Acid Catalysts: These include ion-exchange resins and metal oxides. They are particularly useful for feedstocks with high free fatty acid content. psu.edu

Solid Base Catalysts: Materials like calcium oxide and mixed metal oxides (e.g., CaO/Al2O3) have shown activity in transesterification. iyte.edu.tr They can provide high yields, though sometimes require more stringent reaction conditions. iyte.edu.tr

Table 2: Comparison of Catalytic Systems for Butyl Ester Production

Catalyst Type Examples Advantages Disadvantages
Homogeneous Base KOH, NaOH, KOBu psu.edukataliz.org.ua High activity, fast reaction rates mdpi.com Sensitive to water and FFAs, soap formation, difficult to separate frontiersin.orgiyte.edu.tr
Homogeneous Acid H₂SO₄, Sulfonic acids scielo.org.ar Tolerant to FFAs, can catalyze esterification and transesterification psu.edu Slower reaction rates, corrosive, requires neutralization scielo.org.ar
Heterogeneous Solid Metal oxides, Resins psu.eduiyte.edu.tr Easy separation, reusable, less waste mdpi.com Can have lower activity, potential for leaching iyte.edu.tr

The choice of the catalytic system is crucial and depends on the specific starting materials and desired process conditions for the synthesis of this compound.

Advanced and Novel Synthetic Routes

The synthesis of esters such as this compound has evolved beyond traditional chemical methods, with advanced and novel routes offering improved efficiency, selectivity, and sustainability. These modern methodologies include biocatalytic processes utilizing enzymes, sophisticated transition metal-catalyzed reactions, and hybrid chemoenzymatic strategies.

Enzymatic and Biocatalytic Synthesis of this compound

Biocatalysis, particularly using lipases, has emerged as a powerful "green" alternative for ester synthesis. This approach operates under mild conditions, exhibits high selectivity, and reduces the generation of hazardous byproducts.

The direct esterification of tridecanoic acid with butanol using lipases is a primary biocatalytic route for producing this compound. Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of esters but can also drive the reverse reaction—esterification—in non-aqueous or micro-aqueous environments.

Research has demonstrated the broad applicability of lipases for esterifying fatty acids of various chain lengths with alcohols like butanol. researchgate.netnih.gov Lipases often show a preference for medium- to long-chain fatty acids. For instance, studies with Candida rugosa lipase (B570770) indicated significantly higher initial rates of ester formation for tetradecanoic acid compared to short-chain acids. researchgate.net Similarly, latex from Carica papaya, which possesses high lipolytic activity, has been shown to effectively accept tridecanoic acid as a substrate for esterification with 1-butanol (B46404). acs.org

The choice of lipase is crucial as it dictates the reaction's efficiency and substrate specificity. Various microbial lipases have been successfully employed for ester synthesis, each with unique optimal conditions and performance characteristics. nih.gov For example, in a study of acetylenic fatty acid esterification with n-butanol, Novozyme 435 (from Candida antarctica) was effective across a range of substrates, whereas lipases from Aspergillus niger and C. rugosa showed poorer performance. nih.gov This highlights the importance of enzyme screening to identify the most effective biocatalyst for the synthesis of this compound.

Table 1: Performance of Various Lipases in the Esterification of Fatty Acids with Butanol
Lipase SourceSubstrate(s)Key FindingReference
Carica papaya LatexVarious fatty acids, including tridecanoic acidEffectively accepts tridecanoic acid as a substrate for esterification. acs.org
Candida rugosaMedium- and long-chain fatty acidsShows stronger affinity and higher reaction rates for longer fatty acids like tetradecanoic acid. researchgate.net
Candida antarctica (Novozyme 435)Acetylenic fatty acidsDemonstrated high catalytic activity for esterifying various acetylenic fatty acids with n-butanol. nih.gov
Rhizomucor miehei (Lipozyme RM IM)Palm fatty acid distillate (C16-C18 acids)Achieved over 90% conversion in butyl ester synthesis under optimized, solvent-free conditions. csic.es
Rhizopus oryzae (Immobilized)Acetic AcidImmobilization significantly improved conversion yield for butyl acetate (B1210297) synthesis from 3% (free lipase) to 25% (immobilized). nih.gov

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be optimized. These include temperature, substrate molar ratio, enzyme concentration, and water content. mdpi.comscispace.com

Temperature: Enzymatic reactions have an optimal temperature range. For instance, in the synthesis of butyl acetate, the yield increased with temperature up to a certain point (e.g., 37-55°C), after which enzyme deactivation led to a decrease in conversion. scispace.cominteresjournals.org Immobilization can often increase the thermal stability of lipases, allowing for reactions at higher temperatures. mdpi.com

Enzyme Concentration: Increasing the biocatalyst concentration generally increases the reaction rate. However, beyond an optimal level, the increase may not be proportional due to mass transfer limitations or cost considerations. mdpi.commdpi.com For the synthesis of a biolubricant ester, a lipase concentration of 2.5% (w/w) was found to be optimal, with higher amounts not significantly improving conversion. mdpi.com

Substrate Molar Ratio: The ratio of tridecanoic acid to butanol affects the reaction equilibrium. An excess of one substrate, typically the alcohol, is often used to shift the equilibrium towards ester formation. scirp.org However, a very high excess of alcohol can sometimes inhibit or deactivate the enzyme. researchgate.net

Water Removal: Water is a byproduct of esterification, and its accumulation can promote the reverse reaction (hydrolysis), thereby reducing the final ester yield. Methods to remove water in situ, such as the use of molecular sieves, can significantly enhance ester formation. interesjournals.orgscirp.org

A mathematical tool known as the Substrate-Enzyme Relation (SER) has been developed to simplify the optimization of solvent-free ester synthesis. mdpi.com SER correlates the acid:alcohol molar ratio with the biocatalyst loading, providing a simplified parameter to identify optimal reaction conditions that lead to high conversions. mdpi.com This approach has been successfully applied to the synthesis of butyl esters from complex mixtures of fatty acids, demonstrating its utility in optimizing processes for substrates similar to tridecanoic acid. csic.es

Table 2: Optimization of Parameters in Lipase-Catalyzed Butyl Ester Synthesis
ParameterEffect on ReactionExample / Optimal ConditionReference
TemperatureAffects reaction rate and enzyme stability.Optimal temperature for butyl acetate synthesis was found to be 37°C or 55°C in different studies. scispace.cominteresjournals.org
Enzyme LoadingHigher concentration increases rate, but can have diminishing returns.2.5% (w/w) was optimal for a biolubricant ester; 25% (w/w) was optimal for butyl acetate. mdpi.comscispace.com
Substrate Molar Ratio (Acid:Alcohol)Shifts equilibrium towards product formation.An optimal ratio of 1:1 was found for butyl acetate synthesis in a solvent-free system. nih.gov
Water RemovalPrevents hydrolysis and increases ester yield.Addition of molecular sieves increased butyl ferulate yield significantly. scirp.org
Solvent SystemAffects enzyme activity and product recovery.Solvent-free systems are preferred for green chemistry, but solvents like heptane (B126788) can increase yield (e.g., 80% for butyl acetate). nih.gov

Transition Metal-Catalyzed Alkylation and Esterification

Transition metal catalysis provides highly efficient and versatile methods for forming ester linkages, representing a significant advancement over classical approaches. thieme-connect.comacs.org These reactions can proceed through various mechanisms, including direct esterification of carboxylic acids or C-H bond functionalization.

For the synthesis of esters like this compound, transition-metal-catalyzed esterification of tridecanoic acid with butanol is a direct route. Lewis acid catalysts featuring metals like iron, aluminum, and copper have proven effective. rsc.org For example, iron(III) nitrate (B79036) has been successfully used to catalyze the esterification of citronellol (B86348) with acetic acid, achieving high conversion and selectivity. rsc.org The catalytic activity of different metal nitrates was found to correlate with their ability to generate H+ ions, following the trend: Fe(NO₃)₃ > Al(NO₃)₃ > Cu(NO₃)₂. rsc.org Such catalysts are attractive alternatives to enzymatic processes due to faster reaction times and avoidance of complex product neutralization steps. rsc.org Nickel-based catalysts have also been developed for the esterification of carboxylic acids, including through novel electrochemical methods that merge paired electrolysis with nickel catalysis. nih.govacs.org

An alternative, though less direct, pathway is the α-alkylation of a pre-existing ester. mdpi.comresearchgate.net This C-C bond-forming strategy involves reacting an ester enolate or its equivalent with an alkylating agent. Modern methods utilize transition metal catalysts to mediate the reaction between esters and alcohols, following a "hydrogen-borrowing" or "hydrogen auto-transfer" mechanism. researchgate.netmdpi.com For example, cobalt or nickel pincer complexes can catalyze the α-alkylation of unactivated esters with primary alcohols, producing water as the only byproduct. researchgate.net In this context, this compound could potentially be synthesized by reacting butyl acetate with an alcohol derived from dodecane, or by reacting methyl tridecanoate with butanol, although this is a more complex multi-step conceptual pathway compared to direct esterification.

Chemoenzymatic Approaches to this compound

Chemoenzymatic synthesis combines the advantages of both chemical catalysis and biocatalysis to construct complex molecules with high efficiency and selectivity. nih.govpku.edu.cn This strategy leverages robust chemical reactions for building carbon backbones and employs highly selective enzymatic transformations for sensitive steps like functional group installation or chiral resolution. mdpi.com

A plausible chemoenzymatic route to this compound could involve two key stages. First, a complex precursor to tridecanoic acid could be assembled using powerful chemical methods, such as transition metal-catalyzed cross-coupling reactions. Subsequently, the final esterification step to attach the butyl group would be performed using a highly selective lipase.

This approach is particularly valuable when high purity is required or when substrates are sensitive to the harsh conditions of traditional chemical esterification. The enzymatic step ensures that the esterification occurs under mild conditions (neutral pH, low temperature), preserving the integrity of the molecule and avoiding side reactions. The convergence of de novo skeleton construction via chemical synthesis and late-stage enzymatic functionalization represents a powerful strategy for accessing complex target molecules. pku.edu.cn This combination of chemical efficiency and biological precision is a hallmark of modern synthetic chemistry.

Chemical Reactivity and Transformation Studies of Butyl Tridecanoate

Hydrolysis Kinetics and Mechanisms of Butyl Tridecanoate (B1259635)

The hydrolysis of butyl tridecanoate, which involves the cleavage of its ester bond to yield butanol and tridecanoic acid, is a fundamental chemical transformation. While specific kinetic data for this compound is not extensively documented in publicly available literature, the mechanisms of ester hydrolysis are well-established and can be applied to this compound. The reaction can proceed under acidic, basic, or neutral conditions, with the rate and mechanism being highly dependent on the pH of the system.

Under basic conditions, the hydrolysis of esters like this compound typically follows a bimolecular acyl-carbon cleavage (BAC2) mechanism. nih.gov This process is effectively irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is generally the rate-determining step. The reaction is typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org The rate of hydrolysis is influenced by steric factors; bulkier groups around the reaction center can hinder the approach of the nucleophile, thereby slowing the reaction. arkat-usa.org

Acid-catalyzed hydrolysis, in contrast, is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

The rate of hydrolysis is also significantly affected by the reaction medium. For instance, the use of non-aqueous solvents can alter the solvation of the reacting species and influence the reaction rate. arkat-usa.org In one study, the hydrolysis of various esters was investigated within a supramolecular nanocapsule, which was found to protect the ester from the hydrolytic environment, thereby slowing down the reaction even at elevated temperatures. nih.gov

Oxidative Stability and Degradation Pathways of this compound

The oxidative stability of an ester like this compound is a critical parameter, particularly in applications where it might be exposed to air, heat, or light. The stability is largely dictated by the structure of the fatty acid moiety. Since tridecanoic acid is a saturated fatty acid, this compound is expected to exhibit relatively high oxidative stability compared to esters of unsaturated fatty acids. researchgate.net Oxidation of saturated fatty acid esters typically requires more forcing conditions than their unsaturated counterparts.

Influence of Molecular Structure on Oxidation Susceptibility

The susceptibility of a fatty acid ester to oxidation is primarily dependent on the presence and number of double bonds in the alkyl chain. researchgate.netup.ac.za The methylene (B1212753) groups adjacent to double bonds (allylic positions) are particularly prone to hydrogen abstraction, which is the initiating step of autoxidation. As this compound is derived from a saturated fatty acid, it lacks these susceptible sites, rendering it significantly less prone to oxidation under normal conditions. researchgate.net

However, under harsh conditions such as high temperatures, the presence of metal catalysts, or exposure to high-energy radiation, even saturated esters can undergo oxidation. researchgate.net The presence of impurities or pro-oxidants can also accelerate degradation. whiterose.ac.uk Antioxidants, such as phenolic compounds like butylated hydroxytoluene (BHT) and tert-butylhydroquinone (B1681946) (TBHQ), are often added to oils and fats to quench radical reactions and enhance oxidative stability. kataliz.org.uamdpi.commdpi.com

Analytical Profiling of Oxidation Products

When this compound does undergo oxidation, a complex mixture of degradation products can be formed. The initial products of lipid oxidation are hydroperoxides, which are unstable and can decompose to form a variety of secondary oxidation products. mdpi.com These can include aldehydes, ketones, shorter-chain carboxylic acids, and alcohols. aocs.orgresearchgate.net

The analysis of these oxidation products typically involves a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to separate the components of the oxidized mixture. aocs.org Mass spectrometry (MS), often coupled with GC (GC-MS), is a powerful tool for identifying the individual oxidation products based on their mass-to-charge ratio and fragmentation patterns. ua.es Nuclear magnetic resonance (NMR) spectroscopy can also provide detailed structural information about the degradation products. researchgate.net

Reduction Reactions and Derivatization Strategies for this compound

The ester functional group in this compound can be reduced to either an alcohol or an ether, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to two primary alcohols: butanol and tridecan-1-ol.

Derivatization of this compound can be achieved through various reactions targeting the ester group or the alkyl chains. For instance, transesterification with a different alcohol can yield a different tridecanoate ester. Amidation can be achieved by reacting the ester with an amine to form the corresponding amide.

In one synthetic application, a molecule containing a this compound moiety underwent reduction of a ketone to a hydroxyl group, demonstrating the compatibility of the ester group with certain reducing conditions. researchgate.net Another study describes the synthesis of ethyl 2-(triphenylphosphoranylidene)tridecanoate, a Wittig reagent, from 1-bromododecane, which highlights a derivatization pathway starting from a precursor to the tridecanoate chain. acs.org

Functionalization and Modification of the Tridecanoate Moiety

The tridecanoate moiety of this compound can be functionalized to create more complex molecules with specific properties. This can involve reactions at the α-carbon to the carbonyl group or modifications along the alkyl chain.

For example, the α-position can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of new functional groups at the carbon adjacent to the ester carbonyl.

Catalytic Systems and Reaction Engineering for Butyl Tridecanoate Synthesis

Homogeneous Catalysis in Butyl Tridecanoate (B1259635) Production

Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase for esterification. rsc.org For the production of butyl tridecanoate, traditional homogeneous acid catalysts like sulfuric acid, p-toluenesulfonic acid, and other mineral acids are commonly employed. acs.orgatamanchemicals.com These catalysts operate by protonating the carbonyl oxygen of the tridecanoic acid, which enhances its electrophilicity and facilitates nucleophilic attack by butanol. sigmaaldrich.com

The primary advantages of homogeneous catalysts include their high activity under mild reaction conditions, good selectivity, and the relative ease of understanding their reaction kinetics and mechanisms. rsc.orgresearchgate.net Studies on the esterification of various fatty acids with butanol using sulfuric acid have shown that increasing the catalyst concentration and reaction temperature generally increases the reaction rate. acs.orgresearchgate.net For instance, the esterification of stearic acid with 1-butanol (B46404) showed increased kinetics with higher amounts of sulfuric acid. researchgate.net

However, the use of homogeneous catalysts like sulfuric acid presents significant challenges, particularly in industrial-scale production. These include corrosion of equipment, and more importantly, the difficulty in separating the catalyst from the product mixture, which often requires neutralization and washing steps, leading to waste generation. nih.govtandfonline.com

Heterogeneous Catalysis Development

To overcome the drawbacks of homogeneous catalysis, significant research has focused on the development of heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). acs.org The key advantage of heterogeneous systems is the ease of catalyst separation from the reaction products, allowing for catalyst recycling and continuous operation, which aligns with the principles of green chemistry. tandfonline.comwikipedia.org

Solid acid catalysts are the most extensively studied heterogeneous catalysts for esterification. These materials possess acidic sites on their surface that can catalyze the reaction in a manner similar to homogeneous acids. Common examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated metal oxides (like sulfated zirconia), and heteropolyacids. tandfonline.comacs.orgarkat-usa.org

Ion-Exchange Resins : Resins like Amberlyst-15, which have sulfonic acid groups (-SO3H) grafted onto a polystyrene backbone, are effective for esterifying long-chain fatty acids. arkat-usa.org They have been successfully used for producing biodiesel from feedstocks with high fatty acid content. arkat-usa.org

Sulfated Metal Oxides : Sulfated zirconia (SO₄²⁻/ZrO₂) is a superacid catalyst that has shown high activity in various esterification reactions. bohrium.com Its catalytic performance is influenced by preparation methods, particularly the calcination temperature and time, which affect its crystalline structure and acidity. bohrium.com

Solid Base Catalysts : While less common for the direct esterification of free fatty acids, solid base catalysts like calcium oxide (CaO) are used in transesterification reactions. iyte.edu.tr Sometimes, bifunctional catalysts are prepared, such as sulfonated CaO, which possesses both acidic and basic sites. tci-thaijo.org

The table below compares various solid acid catalysts used in the esterification of fatty acids, which provides a model for their potential application in this compound synthesis.

Catalyst TypeExampleTypical Conversion/YieldKey Characteristics
Ion-Exchange ResinAmberlyst-15High yields (>90%) for fatty acid esterification. arkat-usa.orgMacro-reticular structure; suitable for moderate temperatures. arkat-usa.org
Sulfated Metal OxideSO₄²⁻/ZrO₂High conversion, but can be prone to deactivation. tandfonline.combohrium.comSuperacidic properties; activity depends on preparation. bohrium.com
Acidic ClaysMontmorillonite KSF/0>90% conversion of stearic acid with ethanol (B145695) after 3 hours. mdpi.comNatural, low-cost material with Brønsted acid sites. mdpi.com
Supported HeteropolyacidTPA/SnO₂High conversion for palmitic acid esterification. orientjchem.orgActivity depends on the dispersion and loading of the active acid. orientjchem.org
This table is generated based on data from esterification of various long-chain fatty acids, serving as a model for this compound synthesis.

To enhance the efficiency and stability of heterogeneous catalysts, the active catalytic species is often dispersed on a high-surface-area support material. wikipedia.org This approach prevents the agglomeration of active sites and increases their accessibility to reactants. wikipedia.org Common supports include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and zeolites. rsc.orglidsen.com

The performance of a supported catalyst is critically dependent on its physicochemical properties, which are determined through various characterization techniques: mdpi.comrsc.org

X-ray Diffraction (XRD) : Used to identify the crystalline phases of the catalyst and support, and to estimate the crystallite size. tci-thaijo.orglidsen.com

Fourier-Transform Infrared Spectroscopy (FTIR) : Helps in identifying the functional groups on the catalyst surface, such as the crucial -SO₃H groups in sulfonated catalysts. tci-thaijo.orgrsc.org

Temperature-Programmed Desorption (TPD) : Ammonia TPD (NH₃-TPD) is widely used to quantify the number and strength of acid sites on a catalyst's surface, which is directly related to its catalytic activity. lidsen.commdpi.com

Brunauer-Emmett-Teller (BET) Analysis : This technique measures the specific surface area and pore size distribution of the catalyst, which are important for mass transfer of reactants to the active sites. tci-thaijo.orgrsc.org

Scanning Electron Microscopy (SEM) : Provides information on the morphology and surface topography of the catalyst particles. tci-thaijo.orgrsc.org

The integration of these techniques allows for a rational design of catalysts, correlating their structural properties with their performance in reactions like this compound synthesis. mdpi.com

A major challenge in industrial catalytic processes is the deactivation, or loss of activity, of the catalyst over time. acs.org For solid catalysts used in esterification, common deactivation mechanisms include:

Fouling or Coking : The deposition of carbonaceous materials (coke) or heavy organic residues on the catalyst surface can block active sites and pores. acs.orgwikipedia.org

Sintering : At high temperatures, small catalyst crystallites can agglomerate into larger ones, leading to a reduction in the active surface area. acs.orgresearchgate.net This is a significant issue for supported metal catalysts. acs.org

Leaching : Active species, such as sulfate (B86663) ions from sulfated zirconia or sulfonic acid groups from resins, can be gradually lost from the support into the reaction medium, reducing catalytic activity. tandfonline.comnih.gov

Poisoning : Certain substances in the feedstock, such as nitrogen-containing organic compounds or metal ions, can irreversibly bind to the active sites, rendering them inactive. repec.org

Effective regeneration of the deactivated catalyst is crucial for the economic viability of the process. Regeneration methods depend on the cause of deactivation. For fouling by organic residues, a common method is calcination (heating in air) to burn off the deposits. bohrium.comnih.gov For deactivation by ion-exchange, washing with a concentrated acid solution can restore the active sites. repec.org

Solvent Effects on this compound Reactions

The choice of solvent can significantly influence the outcome of an esterification reaction, affecting both the reaction rate and the final equilibrium conversion. nih.govnih.gov In some cases, a solvent-free system is preferred to maximize volumetric productivity and simplify downstream processing. rsc.orgnih.gov In a solvent-free system for long-chain esters like this compound, the viscosity of the medium and the polarity, which is determined by the excess reactant, become important factors. rsc.org

The polarity of the reaction medium plays a critical role in the thermodynamics and kinetics of esterification. nih.govresearchgate.net

Thermodynamic Effects : Esterification is a reversible reaction where water is a product. According to Le Chatelier's principle, removing water from the reaction medium will shift the equilibrium towards the formation of the ester, thereby increasing the final yield. Using a non-polar, hydrophobic solvent (such as hexane (B92381) or heptane) facilitates this process. The water produced has low solubility in non-polar solvents and can be more easily separated, for example, by phase separation or azeotropic distillation. rsc.org Furthermore, a less polar medium decreases the solvation of the polar reactants (tridecanoic acid and butanol), which increases their thermodynamic activity and favors the reaction. rsc.org Conversely, the non-polar ester product is better solvated in a non-polar medium, which can also help drive the equilibrium forward. rsc.org

Kinetic Effects : The effect of solvent polarity on the reaction rate is more complex. While non-polar solvents are thermodynamically favorable, the rate can be influenced by the solvation of the transition state. nih.gov Some studies on enzyme-catalyzed esterification have shown that reaction rates can be higher in more polar solvents. nih.gov However, for acid-catalyzed reactions, the general observation is that hydrophobic media tend to favor esterification. rsc.org The optimal choice often involves a trade-off between thermodynamic advantages and kinetic effects. Predicting the influence of a solvent requires considering its interactions with all reacting species, which can be modeled using thermodynamic approaches like PC-SAFT to calculate activity coefficients. nih.gov

Role of Green Solvents and Solvent-Free Systems

The selection of a reaction medium is a critical factor that influences the environmental, economic, and safety profile of this compound synthesis. Traditional organic solvents are often volatile, toxic, and contribute to significant waste streams, prompting a move towards greener alternatives. skpharmteco.comrsc.orgwhiterose.ac.uk

Green solvents are chosen for their low toxicity, biodegradability, and derivation from renewable resources. skpharmteco.com For esterification reactions like the synthesis of this compound, solvents such as ionic liquids, deep eutectic solvents (DESs), and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are gaining attention. whiterose.ac.ukmdpi.comnih.govmdpi.com Water is considered an ultimate green solvent due to its availability and non-toxicity, and its use in biphasic systems can facilitate catalyst recycling. rsc.orgmdpi.com Ionic liquids, which are salts that are liquid at low temperatures, are particularly noteworthy for their negligible vapor pressure, non-flammability, and high thermal stability. mdpi.com For instance, 1-butyl-3-methylimidazolium-based ionic liquids have been explored as effective media for transesterification reactions. mdpi.com The use of greener solvents like tert-butanol (B103910) has also been investigated for the lipase-catalyzed synthesis of other long-chain esters, demonstrating the feasibility of these systems. researchgate.netresearchgate.net

The most sustainable approach, however, is the elimination of solvents altogether. rsc.org Solvent-free systems (SFS) offer numerous advantages, including reduced reactor volume, lower processing costs associated with solvent purchase and disposal, and simplified downstream purification. scispace.com These systems are particularly well-suited for enzymatic catalysis, where the reactants (tridecanoic acid and butanol) can form a liquid phase at moderate temperatures, allowing the reaction to proceed efficiently. scispace.comscielo.br Lipase-catalyzed synthesis of various flavor and fatty acid esters in solvent-free media has been successfully demonstrated, achieving high yields and minimizing environmental impact. scispace.commdpi.com In such systems, the high concentration of substrates can lead to faster reaction rates, although challenges like high viscosity and potential enzyme inhibition must be managed. scielo.br

The table below summarizes the characteristics of different solvent systems potentially applicable to this compound synthesis.

Solvent SystemExamplesAdvantagesDisadvantages
Green Solvents Ionic Liquids (e.g., [BMIM]PF6), tert-butanol, 2-MeTHFLow toxicity, high thermal stability, potential for catalyst recycling. whiterose.ac.ukmdpi.comHigher cost, potential viscosity issues, may require specialized recycling processes.
Biphasic Systems Water-organicExcellent for catalyst retention and recycling, uses an inexpensive and non-toxic solvent (water). rsc.orgLow solubility of non-polar reactants like tridecanoic acid in the aqueous phase. mdpi.com
Solvent-Free Systems Reactant mixture onlyMaximized volumetric productivity, no solvent-related costs or waste, simplified product recovery. scispace.comHigh viscosity, potential for substrate or product inhibition of the catalyst. scielo.br

This table is generated based on principles of green chemistry and findings from analogous ester synthesis reactions.

Process Intensification and Reaction Engineering for this compound Production

Reactive Distillation (RD) is a prime example of process intensification, combining the esterification reaction and the distillation-based separation of products in a single unit. epicsysinc.combme.hu In the synthesis of this compound from tridecanoic acid and butanol, the continuous removal of water (a by-product) from the reactive zone shifts the reaction equilibrium towards the product side, enabling higher conversion rates than in conventional batch reactors. bme.hu This technology has been successfully applied to the production of other esters like butyl acetate (B1210297) and ethyl-tert-butyl ether (ETBE), demonstrating its potential for significant reductions in capital and energy costs. epicsysinc.combme.huresearchgate.net

Membrane Reactors (MRs) offer another intensified approach. In this setup, a membrane is integrated with the reactor to selectively remove one of the products, typically water, thus driving the reaction forward. Pervaporation-assisted reactive distillation is a hybrid technique where a pervaporation membrane is used to remove water from the reaction mixture, breaking azeotropes and enhancing conversion. researchgate.net

Microreactors or continuous flow reactors provide exceptionally high surface-area-to-volume ratios, leading to superior heat and mass transfer rates. osf.io This allows for precise control over reaction conditions, improved safety due to small reaction volumes, and rapid screening of catalysts and process parameters. researchgate.net The lipase-catalyzed synthesis of flavor esters has been demonstrated in microreactor systems, showing reduced reaction times and high efficiency. mdpi.comresearchgate.net

The table below compares different intensified reactor technologies for the potential production of this compound.

Reactor TechnologyPrinciple of IntensificationKey Advantages for this compound Synthesis
Reactive Distillation (RD) Integration of reaction and separation.Overcomes equilibrium limitations by continuously removing water, leading to high conversion; reduces capital and energy costs. epicsysinc.combme.hu
Membrane Reactors (MRs) In-situ product removal via a selective membrane.High conversion rates, can break azeotropes (in pervaporation mode), and allows for continuous operation. researchgate.net
Microreactors High surface-area-to-volume ratio in continuous flow.Excellent heat and mass transfer, precise temperature control, enhanced safety, and easy scalability (by numbering-up). researchgate.netosf.io
Fluidized Bed Reactors (FBRs) Solid catalyst (e.g., immobilized enzyme) is fluidized by the reactant stream.Good mixing and heat transfer, suitable for continuous operation with solid catalysts, demonstrated for enzymatic synthesis of lipids. mdpi.comnih.gov

This table is generated based on established principles of process intensification and data from similar esterification processes.

The application of these advanced engineering concepts holds the key to developing a commercially viable and sustainable process for this compound production, aligning with the modern demands of the chemical industry for greener and more efficient manufacturing.

Advanced Analytical Methodologies for Butyl Tridecanoate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating the components of a mixture. ul.pt In the context of butyl tridecanoate (B1259635), chromatographic methods are indispensable for isolating the compound from reaction mixtures or natural sources and for assessing its purity. These techniques work by distributing the components to be separated between a stationary phase and a mobile phase that moves through the stationary phase. ul.pt

Chromatographic techniques are broadly categorized into analytical and preparative chromatography. rotachrom.com Analytical methods aim to identify and quantify the components in a sample, typically using small sample sizes. rotachrom.com In contrast, preparative chromatography focuses on isolating and purifying larger quantities of a specific compound. rotachrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography (GC) with the detection and identification power of mass spectrometry (MS). jmchemsci.comwikipedia.org GC is highly effective at separating volatile and semi-volatile compounds, such as esters, with high resolution. jmchemsci.comunime.it The separated compounds then enter the mass spectrometer, which provides detailed structural information, allowing for precise identification. jmchemsci.com

GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org In the analysis of esters like butyl tridecanoate, GC-MS can be used to identify the compound in complex mixtures, such as those derived from plant extracts or chemical reactions. jmchemsci.comuobaghdad.edu.iq The process involves injecting the sample into the GC, where it is vaporized and separated in a capillary column. wikipedia.org The separated components then enter the MS detector, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. neu.edu.tr

For instance, in the analysis of organic residues, a method involving in-situ butylation followed by GC-MS analysis has been developed for the quantitative determination of organic acids. nih.gov This highlights the versatility of GC-MS in analyzing related compounds. The high temperatures used in the GC-MS injection port, however, can sometimes lead to thermal degradation of the molecules being analyzed. wikipedia.org

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is another cornerstone of analytical chemistry used to separate, identify, and quantify components in a liquid mixture. openaccessjournals.comwikipedia.org HPLC operates by pumping a solvent mixture (the mobile phase) through a column containing a solid adsorbent material (the stationary phase). wikipedia.org The differential interactions of the sample components with the stationary phase lead to their separation. wikipedia.org

HPLC is highly versatile and can be applied to a wide range of compounds, including those that are not volatile enough for GC analysis. openaccessjournals.com It is recognized for its high resolution, accuracy, and efficiency. openaccessjournals.com In the analysis of esters, HPLC can be used for both purification and quantitative analysis. researchgate.netlmaleidykla.lt The technique can be scaled from analytical to preparative applications to isolate larger quantities of a purified compound. rotachrom.comsielc.com

Different HPLC methods, such as reversed-phase chromatography, can be employed for the separation of esters. sielc.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The choice of mobile phase, such as a mixture of acetonitrile (B52724) and water, is crucial for achieving effective separation. lmaleidykla.ltsielc.com The separated components are detected by various means, most commonly by a UV detector. wikipedia.org For enhanced identification, HPLC can be coupled with mass spectrometry (HPLC-MS), providing both retention time data and mass spectral information. nih.gov

Spectroscopic Characterization for Structural Elucidation Beyond Basic Identification

Spectroscopic techniques are vital for determining the detailed molecular structure of compounds like this compound. ictp.it These methods go beyond simple identification to provide in-depth information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools available for organic structure determination. uoanbar.edu.iq It is a non-destructive technique that provides extensive information about a molecule's structure. uoanbar.edu.iq NMR spectroscopy is based on the principle that atomic nuclei with an odd atomic or mass number have a nuclear spin, which creates a magnetic field. uoanbar.edu.iq When placed in an external magnetic field, these nuclei can align with or against the field, and the absorption of radiofrequency radiation causes transitions between these spin states. uoanbar.edu.iq

¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons. The chemical shift of a proton signal indicates its electronic environment.

¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. While less sensitive than ¹H NMR, it is invaluable for determining the number and types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary).

For this compound, NMR spectroscopy would confirm the presence and connectivity of the butyl group and the tridecanoate chain. For example, in the ¹³C NMR spectrum of a related compound, n-butyl acetate (B1210297), distinct peaks are observed for the different carbon atoms in the butyl and acetate groups. hmdb.ca Similarly, in the characterization of other complex organic molecules, ¹H and ¹³C NMR are used to identify the various functional groups and their positions within the molecule. ictp.it

Table 1: Representative NMR Data for Ester Compounds

NucleusCompound FragmentTypical Chemical Shift (ppm)
¹HProtons on carbon adjacent to ester oxygen (O-CH ₂)~ 4.0 - 4.5
¹HProtons on carbon alpha to carbonyl (CH ₂-C=O)~ 2.0 - 2.5
¹HMethyl protons of butyl group (CH ₃)~ 0.9
¹³CCarbonyl carbon (C =O)~ 170 - 180
¹³CCarbon adjacent to ester oxygen (O-C H₂)~ 60 - 70
¹³CCarbon alpha to carbonyl (C H₂-C=O)~ 30 - 40

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. neu.edu.tr It provides crucial information about the molecular weight and elemental composition of a compound. neu.edu.tr In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. neu.edu.tr The output is a mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. msu.edu Electron impact ionization, a common ionization method, causes the molecular ion to break apart into smaller, characteristic fragment ions. neu.edu.tr The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. The analysis of these fragment ions helps to confirm the structure of the ester, including the identity of the alkyl and acyl groups. libretexts.org For instance, the fragmentation of long-chain esters often results in a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Quantitative Analysis and Impurity Profiling

The accurate quantification of this compound and the characterization of its purity are essential for its application in various scientific and industrial fields. Quantitative analysis primarily relies on chromatographic techniques, which are capable of separating the analyte from a complex matrix and providing precise concentration measurements. Impurity profiling, a critical component of quality control, involves the detection, identification, and quantification of any unwanted chemical substances present in the compound. pharmatutor.org

Gas chromatography (GC) is a cornerstone technique for the analysis of fatty acid esters like this compound due to their volatility. When coupled with a Flame Ionization Detector (FID), GC provides robust and sensitive quantification. For enhanced specificity and structural elucidation of impurities, GC combined with Mass Spectrometry (GC-MS) is the method of choice. chrom-china.comresearchgate.net In some applications, this compound itself is used as an internal standard for the GC-FID quantification of other compounds, such as solanesol (B192409) in tobacco leaves, which speaks to its stable and reliable chromatographic behavior. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) serves as a viable alternative, particularly for non-volatile impurities or when derivatization is not desirable. hplc.eu Reversed-phase HPLC using a C18 column is common for separating fatty acid esters. hplc.eutandfonline.com Detection can be achieved using an Ultraviolet (UV) detector if the impurities possess a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. tandfonline.comjst.go.jpgerli.com

Impurity Profiling

Impurities in this compound can originate from the manufacturing process or degradation. biotecnologiebt.it The term "impurity profile" refers to the comprehensive description of identified and unidentified impurities. pharmatutor.org Potential impurities may include:

Starting Materials: Residual tridecanoic acid and n-butanol from the esterification process.

By-products: Compounds formed during synthesis, such as isomers or products of side reactions. If produced via transesterification of a triglyceride source, impurities could include monoglycerides, diglycerides, and glycerol. kataliz.org.ua

Residual Solvents: Organic volatile chemicals used during synthesis and purification. pharmatutor.org

Degradation Products: Compounds formed during storage or handling. google.com

The identification and quantification of these impurities are crucial, as they can impact the compound's physical and chemical properties. Regulatory guidelines often require that impurities present above a certain threshold (e.g., 0.1%) be identified and characterized. pharmatutor.orgchimia.ch

Below are tables summarizing typical methodologies for the analysis of this compound.

Table 1: Gas Chromatography (GC) Methods for Quantitative Analysis

ParameterTypical ConditionReference
TechniqueGC-FID or GC-MS researchgate.netresearchgate.netnih.gov
ColumnNonpolar (e.g., DB-5, HP-5ms) or medium-polar (e.g., DB-624) capillary column researchgate.netkataliz.org.uabibliotekanauki.pl
Carrier GasHelium or Nitrogen bibliotekanauki.plmeatscience.org
Injection ModeSplit/Splitless researchgate.net
Temperature ProgramInitial temp. 90-150°C, ramped to 290-320°C chrom-china.comkataliz.org.ua
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) chrom-china.comresearchgate.netresearchgate.net
QuantificationInternal or External Standard Method chrom-china.comresearchgate.net

Table 2: Potential Impurities in this compound

Impurity TypePotential CompoundLikely OriginReference
Starting MaterialTridecanoic AcidIncomplete esterification pharmatutor.org
Starting Materialn-ButanolIncomplete reaction/purification kataliz.org.ua
By-productGlycerolTransesterification of triglycerides kataliz.org.ua
By-productMonoglycerides/DiglyceridesTransesterification of triglycerides kataliz.org.ua
Reagent CarryoverAlkaline or Acid CatalystsIncomplete neutralization/purification pharmatutor.org

Method Validation and Reproducibility in this compound Analysis

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. ich.org For the quantitative analysis of this compound and its impurities, method validation ensures the reliability, quality, and consistency of the results. researchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines on the parameters that should be evaluated. europa.eueuropa.eu

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. apvma.gov.au For chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks. apvma.gov.au

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels is typically recommended, and the correlation coefficient (R²) should ideally be greater than 0.99. europa.eunih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing samples with known concentrations (e.g., spiked matrix) and is reported as percent recovery. europa.eu For the assay of a main component, recovery is often expected to be within 98-102%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment. europa.eu Precision is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. apvma.gov.au

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. apvma.gov.au For impurities, this is a critical parameter. biotecnologiebt.it

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition), providing an indication of its reliability during normal usage. bibliotekanauki.pl

Reproducibility refers to the ability of a method to produce consistent results across different laboratories, as in a collaborative study. europa.eu This parameter is crucial for standardizing a method for widespread use.

The following table summarizes the typical validation parameters and acceptance criteria for a chromatographic method for this compound.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance CriteriaReference
SpecificityNo interference at the retention time of the analyte.Peak purity > 99%; Resolution > 1.5 chimia.chapvma.gov.au
LinearityCorrelation between concentration and instrument response.Correlation coefficient (R²) > 0.99 europa.eunih.gov
AccuracyCloseness to the true value, expressed as % recovery.98.0% - 102.0% for assay; 90.0% - 110.0% for impurities. biotecnologiebt.iteuropa.eu
Precision (RSD)Agreement among repeated measurements.Repeatability (RSD) ≤ 2%; Intermediate Precision (RSD) ≤ 3%. biotecnologiebt.itnih.gov
LODLowest detectable concentration.Signal-to-Noise ratio of 3:1. apvma.gov.au
LOQLowest quantifiable concentration.Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. apvma.gov.aunih.gov
RobustnessConsistency with small, deliberate method variations.No significant change in results; system suitability parameters met. bibliotekanauki.pleuropa.eu

Theoretical and Computational Chemistry Studies of Butyl Tridecanoate

Molecular Modeling and Simulation of Butyl Tridecanoate (B1259635)

Molecular modeling and simulation techniques are employed to understand the three-dimensional structure, conformational flexibility, and intermolecular interactions of butyl tridecanoate. These studies are crucial for predicting the physical and chemical behavior of the compound in various environments.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound over time, providing insights into its conformational landscape and interactions with other molecules, such as in a solvent or as part of a larger system. For instance, MD simulations have been successfully applied to study proteins in aqueous solutions containing ionic liquids, revealing details about conformational changes and intermolecular interactions. nih.gov While direct simulations of this compound are not extensively reported, the methodologies are well-established for similar long-chain esters and their mixtures. researchgate.net These simulations can predict macroscopic properties like density and viscosity by modeling the collective behavior of molecules. researchgate.net

Computational models can also be developed to predict the behavior of chemical processes involving esters. For example, software like Aspen Plus™ and Matlab™ have been used to create detailed equilibrium models for reactive distillation processes, such as the production of Methyl Tert-butyl Ether (MTBE), which can be used to optimize production without conducting physical experiments. researchgate.net Similar approaches could be applied to model the synthesis or transformations of this compound.

The use of molecular modeling extends to understanding the phase behavior and morphology of materials where esters might be a component, such as in polymer nanocomposites. rsc.org These theoretical and simulation studies link molecular-level characteristics to the macroscopic properties of the material. rsc.org

Table 1: Examples of Molecular Modeling and Simulation Applications

Application Area Description Relevant Compounds/Systems
Conformational AnalysisStudying the different spatial arrangements of the molecule and their relative energies.Long-chain esters, this compound
Intermolecular InteractionsInvestigating the forces between this compound molecules or with other substances.Ester-alcohol mixtures, this compound in solvents
Process SimulationModeling chemical reactions and separation processes to optimize conditions.MTBE production, Extractive distillation of ethanol (B145695)
Material SciencePredicting the morphology and properties of composite materials.Polymer nanocomposites

This table is generated based on methodologies applied to similar chemical systems and is illustrative of potential studies for this compound.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity of molecules by calculating various electronic properties.

DFT calculations can determine the distribution of electron density in a molecule, which is fundamental to understanding its chemical behavior. For esters, DFT studies can identify which atomic sites are most susceptible to nucleophilic or electrophilic attack. aphrc.org Advanced reactivity descriptors derived from DFT, such as Fukui functions, local softness, and local philicity, provide a more detailed picture of local reactivity and site selectivity than older methods like frontier orbital theory. aphrc.org

For example, in a study of another ester, glutaconaldehyde (B1235477) benzoyl ester, DFT calculations were used to confirm its most stable configuration and to identify atomic sites likely to participate in chemical reactions. aphrc.org Similarly, for fatty acid esters, DFT has been used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). preprints.org The energy gap between HOMO and LUMO is an important indicator of a molecule's stability and reactivity; a smaller gap suggests lower stability and higher reactivity. preprints.org

DFT calculations are also instrumental in elucidating reaction mechanisms. For instance, the mechanism of carboxylation of arylboronate esters catalyzed by copper(I) complexes has been studied using DFT, affirming the proposed reaction steps and identifying the rate-determining step. acs.orgresearchgate.net This type of analysis involves calculating the energies of reactants, intermediates, transition states, and products.

Table 2: Key Reactivity Descriptors from DFT Calculations

Descriptor Significance
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO GapThe energy difference between HOMO and LUMO; a smaller gap often indicates higher reactivity. preprints.org
Fukui FunctionsIndicate the change in electron density at a specific point when the total number of electrons changes; used to predict sites for electrophilic, nucleophilic, and radical attack. aphrc.orgwu.ac.th
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.comnih.gov
Dual DescriptorProvides a clear distinction between sites susceptible to nucleophilic and electrophilic attacks. frontiersin.org

This table summarizes common DFT-derived descriptors used to predict chemical reactivity.

Quantum Chemical Investigations of this compound Electronic Structure and Interactions

Quantum chemical methods, including DFT and ab initio calculations, provide a detailed understanding of the electronic structure of this compound. This includes the distribution of electrons, the nature of chemical bonds, and how the molecule interacts with electromagnetic fields or other molecules.

Investigations into the electronic structure of similar esters have been performed using DFT at various levels of theory, such as B3LYP with a 6-31G* basis set. preprints.org These studies calculate properties like net atomic charges, molecular moments, and molecular electrostatic potential. preprints.org For instance, it has been shown that the oxygen atoms of the ester functional group typically exhibit a negative atomic charge, making them more susceptible to proton attraction and thus more reactive. preprints.org

The electronic properties of molecules can be influenced by external factors like an electric field. Studies on synthetic esters have shown that an applied electric field can alter molecular bond lengths and significantly decrease the ionization potential, which can explain discharge phenomena in ester-based insulating oils. researchgate.net

Furthermore, quantum chemical calculations can elucidate non-covalent interactions, which are crucial for understanding the structure and stability of molecular assemblies. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize these weak interactions. mdpi.com

Table 3: Electronic Properties Investigated by Quantum Chemistry

Property Description and Significance
Atomic ChargesDistribution of electron charge among the atoms in the molecule, indicating polar regions and potential sites for interaction. wu.ac.th
Dipole MomentA measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. bohrium.com
PolarizabilityThe ability of the electron cloud to be distorted by an external electric field, affecting how the molecule interacts with light and other molecules. bohrium.com
HOMO/LUMO OrbitalsThe frontier molecular orbitals that play a key role in chemical reactions and electronic transitions. preprints.org
Excited StatesThe electronic states of the molecule at higher energies than the ground state, which are important for understanding photochemical reactions and spectroscopy. nih.gov

This table outlines key electronic properties of molecules that can be determined through quantum chemical calculations.

Prediction of Reaction Pathways and Transition States for this compound Synthesis and Transformations

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions, including the synthesis and transformation of this compound. By calculating the potential energy surface of a reaction, chemists can identify the structures of transition states and the energy barriers associated with them.

The synthesis of this compound is typically achieved through Fischer esterification, where tridecanoic acid reacts with butanol in the presence of an acid catalyst. chemguide.co.uk The mechanism of this reaction is well-understood to involve a series of steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.commasterorganicchemistry.com Each of these steps proceeds through a specific transition state, the energy of which determines the reaction rate. Quantum chemical calculations can model this entire pathway, providing detailed geometries and energies for all intermediates and transition states. mdpi.com

DFT calculations are particularly useful for exploring reaction mechanisms. For example, DFT has been used to study the carboxylation of arylboronate esters, identifying the insertion of CO2 into a Cu-Ar bond as the rate-determining step. researchgate.net Such studies can predict how substituents on the reactants affect the activation barriers, thereby influencing the reaction's feasibility. acs.orgresearchgate.net

Beyond traditional synthesis, computational methods can predict the outcomes of various chemical transformations. For instance, the hydrolysis of esters, which is the reverse of esterification, can be modeled under both acidic and basic (saponification) conditions. libretexts.org Computational tools, sometimes combined with machine learning, are increasingly used to predict reaction outcomes, yields, and even to propose novel synthetic routes. rsc.orgnd.edunih.gov These methods can screen large numbers of potential reactions, saving significant time and resources in experimental work. nih.govthieme.com

Table 4: Key Aspects of Reaction Pathway Prediction

Concept Description Relevance to this compound
Potential Energy SurfaceA mathematical surface that describes the energy of a molecule or system of molecules as a function of their geometry.Maps the energy changes during the synthesis or hydrolysis of this compound.
Transition StateThe highest energy point along the reaction coordinate between reactants and products.The structure and energy of the transition state for the nucleophilic attack of butanol on protonated tridecanoic acid determines the rate of esterification.
Activation Energy (Barrier)The minimum energy required to initiate a chemical reaction; the energy difference between reactants and the transition state.A lower activation energy, potentially achieved through catalysis, leads to a faster reaction rate for this compound synthesis.
Reaction IntermediatesA short-lived, high-energy molecule in a reaction pathway.The tetrahedral intermediate formed during Fischer esterification is a key species in the synthesis of this compound. masterorganicchemistry.com
Rate-Determining StepThe slowest step in a chemical reaction, which governs the overall reaction rate.Identifying this step is crucial for optimizing the synthesis of this compound.

This table describes fundamental concepts in the computational prediction of chemical reaction pathways.

Applications of Butyl Tridecanoate in Chemical Processes and Materials Science

Role of Butyl Tridecanoate (B1259635) in Biodiesel Research and Development

Fatty acid butyl esters (FABEs) are gaining attention as a promising alternative to the more common fatty acid methyl esters (FAMEs) in biodiesel. Butanol, the alcohol used to produce FABEs, can be derived from renewable biomass sources, enhancing the sustainability profile of the resulting biodiesel. FABEs, including butyl tridecanoate, are noted for their favorable fuel properties.

The production of this compound for biodiesel is integrated into sustainable processes that often utilize waste or non-food feedstocks. The synthesis primarily involves the transesterification of triglycerides or the esterification of free fatty acids (FFAs) with butanol. nih.govresearchgate.netfao.org Due to the higher cost and lower reactivity of butanol compared to methanol (B129727), research is focused on optimizing production methods to improve economic viability. researchgate.net

Sustainable production routes emphasize the use of heterogeneous catalysts, which can be recovered and reused, minimizing waste. mdpi.com Additionally, enzymatic catalysis using lipases presents a greener alternative to chemical catalysts, operating under milder conditions and reducing energy consumption. nih.gov The integration of butanol produced from fermentation of lignocellulosic biomass further strengthens the sustainability of the entire biofuel life cycle. iea-amf.org

The synthesis of fuel-grade butyl esters, including this compound, is a focal point of process optimization research. Key parameters influencing the yield and purity of the final product include the molar ratio of alcohol to oil, catalyst type and concentration, reaction temperature, and reaction time. nih.govresearchgate.net

For acid-catalyzed transesterification of oils with high free fatty acid content, butanol has been shown to produce higher yields compared to methanol and ethanol (B145695). researchgate.netfao.org Optimal conditions for butanol-based biodiesel production can vary depending on the feedstock and catalyst. For instance, one study on acid-catalyzed transesterification found that a 6% vol. of sulfuric acid with a 150% excess of butanol resulted in a 95.4% yield in 5 hours. researchgate.net In another instance involving a heterogeneous acid catalyst for the transesterification of waste cooking oil, a 95.6% biodiesel yield was achieved with a 10:1 molar ratio of n-butanol to oil at 110°C for 2 hours. researchgate.net

Enzymatic processes also require careful optimization. The use of co-solvents like tert-butanol (B103910) can mitigate the negative effects of excess alcohol on the enzyme, improving conversion rates. nih.gov The choice of butanol isomers (n-butanol, isobutanol, etc.) also impacts the final properties of the biodiesel. iea-amf.org

Table 1: Comparison of Alcohols Used in Transesterification for Biodiesel Production

Alcohol Common Feedstock Typical Catalyst Advantages Disadvantages
Methanol Vegetable oils, animal fats NaOH, KOH Low cost, high reactivity Toxicity, lower energy content of biodiesel
Ethanol Corn, sugarcane NaOH, KOH Renewable, less toxic than methanol Can form emulsions, lower reactivity than methanol

| Butanol | Biomass, fossil fuels | Acid catalysts, lipases | Higher energy content, better cold flow properties of biodiesel | Higher cost, lower reactivity |

This compound in Polymer Chemistry and Advanced Materials

While less common than shorter-chain esters like butyl acrylate, long-chain fatty acid esters such as this compound can be utilized in polymer science, primarily as additives or modifiers rather than primary monomers.

Direct polymerization of a saturated fatty acid ester like this compound is not a common practice, as it lacks a polymerizable functional group such as a double bond. However, fatty acids can be chemically modified to introduce such functionalities. For instance, unsaturated fatty acids can be polymerized after being converted into a bifunctional monomer. researchgate.net While there is no specific evidence of this compound being used as a monomer, the broader class of fatty acid-based polymers is an active area of research for creating biodegradable and flexible materials. researchgate.net

Fatty acid esters are known for their surface-active properties. The effectiveness of a fatty acid ester as an emulsifier is influenced by the chain length of both the fatty acid and the alcohol. scirp.org Generally, longer fatty acid chains can impact the hydrophilic-lipophilic balance (HLB) of the molecule, which in turn determines its emulsifying capability. mdpi.com

Table 2: Surface Tension of Selected Butyl Esters

Compound Surface Tension (mN/m at 20°C)
Butyl dodecanoate 28.33
This compound 28.84

| Source: nist.gov | |

This compound in Oleochemical and Specialty Chemical Manufacturing

The oleochemical industry focuses on the production of chemicals derived from natural fats and oils. Fatty acid esters, including this compound, are a significant category of oleochemicals. The synthesis of these esters is typically achieved through the esterification of fatty acids or the transesterification of triglycerides.

This compound can be synthesized from tridecanoic acid, a C13 saturated fatty acid. While less common than C12, C16, or C18 fatty acids, tridecanoic acid and its derivatives have niche applications. The resulting butyl ester can be used in formulations for lubricants, plasticizers, and as a component in fragrances and flavors. The properties of butyl esters, such as low viscosity and an oily nature, make them suitable for use as emollients and skin-conditioning agents in personal care products. Although specific applications for this compound are not extensively documented, the general properties of long-chain fatty acid butyl esters suggest its potential use in these areas.

Green Chemistry and Sustainable Production of this compound

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to enhance sustainability, reduce environmental impact, and improve efficiency. The production of esters like this compound is a key area where these principles can be implemented, focusing on maximizing the incorporation of raw materials into the final product, minimizing waste, reducing energy consumption, and utilizing renewable resources.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edulibretexts.org The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts generated. libretexts.org

The conventional synthesis of this compound is achieved through Fischer esterification. This reaction involves treating tridecanoic acid with butanol in the presence of an acid catalyst.

Reaction: C₁₃H₂₆O₂ (Tridecanoic Acid) + C₄H₁₀O (Butanol) ⇌ C₁₇H₃₄O₂ (this compound) + H₂O (Water)

While this reaction is effective, the formation of water as a byproduct means the atom economy is less than 100%. The theoretical atom economy can be calculated using the molecular weights of the reactants and the desired product.

Table 1: Molecular Weights for Atom Economy Calculation

Compound Name Molecular Formula Molar Mass ( g/mol )
Tridecanoic Acid C₁₃H₂₆O₂ 214.35
Butanol C₄H₁₀O 74.12
Total Reactants 288.47
This compound C₁₇H₃₄O₂ 270.45 nist.gov

Calculation of Atom Economy:

Formula: % Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Calculation: (270.45 g/mol / 288.47 g/mol ) x 100 ≈ 93.75%

The Fischer esterification of this compound demonstrates a relatively high atom economy. However, strategies for waste minimization are still crucial for a truly sustainable process. Key strategies include:

Catalyst Selection: Traditional synthesis often uses homogeneous acid catalysts like sulfuric acid, which can be corrosive and difficult to separate from the reaction mixture, leading to waste during neutralization and purification steps. A greener approach involves using solid, heterogeneous catalysts (e.g., zeolites, ion-exchange resins). These catalysts are easily separated by filtration, can be regenerated and reused over multiple cycles, and often lead to cleaner reactions with fewer side products, significantly reducing waste.

Recycling Unreacted Materials: To minimize waste and improve resource efficiency, any unreacted tridecanoic acid or butanol can be recovered from the product mixture (e.g., through distillation) and recycled back into the reactor. researchgate.net

Energy Efficiency and Renewable Feedstock Utilization

Reducing energy consumption and utilizing renewable raw materials are cornerstones of sustainable chemical production.

Energy Efficiency

The energy required for the synthesis of this compound is primarily for heating the reaction mixture and for separation/purification processes like distillation. Strategies to improve energy efficiency include:

Advanced Catalysis: Developing highly active catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing the energy input required.

Process Intensification: Techniques like reactive distillation combine the chemical reaction and the separation of products into a single unit. In the case of this compound synthesis, this would involve carrying out the esterification in a distillation column. The heavier ester product would move down the column while the lighter water byproduct is continuously removed from the top, improving reaction conversion and reducing the need for separate reaction and distillation vessels, thus saving energy.

Renewable Feedstock Utilization

A key aspect of green chemistry is the shift from finite fossil fuel-based feedstocks to renewable, bio-based resources. nih.gov Both reactants for this compound synthesis can be sourced from renewable origins.

Bio-Butanol: Butanol can be produced through the ABE (Acetone-Butanol-Ethanol) fermentation of biomass, such as corn stover, switchgrass, or other lignocellulosic materials. researchgate.net This bio-butanol is chemically identical to its petrochemical counterpart but has a significantly lower carbon footprint.

Renewable Tridecanoic Acid: Tridecanoic acid is a saturated fatty acid that can be obtained from various plant and microbial oils. researchgate.net Vegetable oils are considered a key renewable resource for producing fatty acids and their derivatives. researchgate.net

The utilization of these bio-based feedstocks transforms the entire production chain of this compound into a more sustainable process, reducing the reliance on depleting fossil resources and contributing to a circular bioeconomy.

Table 2: Feedstock Sources for this compound Synthesis

Reactant Conventional Source Renewable (Bio-based) Source
Butanol Propylene (from petroleum/natural gas) Fermentation of biomass (e.g., corn, sugarcane, lignocellulose)

| Tridecanoic Acid | Petroleum-derived precursors | Plant oils, microbial oils |

By integrating high atom-economy reactions with recyclable catalysts, energy-efficient processes, and renewable feedstocks, the production of this compound can align with the principles of green and sustainable chemistry.

Table of Mentioned Compounds

Compound Name
This compound
Tridecanoic acid
Butanol
Water
Sulfuric acid
Acetone

Future Research Directions and Challenges for Butyl Tridecanoate

Development of Highly Efficient and Selective Catalytic Systems

The cornerstone of efficient butyl tridecanoate (B1259635) production lies in the catalyst employed for the esterification of tridecanoic acid with butanol. While traditional homogeneous acid catalysts are effective, they present significant challenges related to corrosion, product purification, and waste disposal. researchgate.net Future research is therefore directed towards heterogeneous catalysts that are easily separable, reusable, and environmentally benign.

Key areas of development include:

Solid Acid Catalysts: Materials like sulfated zirconia, ion-exchange resins (e.g., Dowex 50Wx8-400), and sulfonated carbons are promising alternatives. nih.gov Research is focused on enhancing their thermal stability, resistance to leaching of active sites, and tailoring their acidic properties to maximize selectivity towards butyl tridecanoate while minimizing side reactions.

Biocatalysts (Lipases): Immobilized lipases offer high selectivity and operate under mild reaction conditions, presenting a greener alternative. researchgate.net Challenges include the high cost of enzymes, potential inhibition by substrates or products, and maintaining catalytic activity over extended periods. researchgate.net Future work will involve developing more robust and cost-effective immobilization techniques and enzyme engineering to improve stability and performance.

Ionic Liquids and Heteropolyacids: These catalysts have demonstrated high activity for esterification. nih.gov For instance, certain acidic ionic liquids have achieved butyl butyrate (B1204436) yields of up to 98%. nih.gov The primary challenges are their cost, potential toxicity, and the need for efficient recovery and recycling systems to make them economically viable for large-scale production.

Catalyst TypeAdvantagesChallenges for this compound ProductionKey Research Directions
Solid Acids Easy separation, Reusable, Reduced corrosionLower activity than homogeneous catalysts, Potential for deactivation, Mass transfer limitationsEnhancing stability and acidity, Developing novel support materials, Optimizing pore structure
Biocatalysts (Lipases) High selectivity, Mild conditions, Environmentally friendlyHigh cost, Enzyme inhibition/inactivation, Lower reaction ratesCost-effective immobilization, Enzyme engineering for improved stability, Use in non-aqueous media
Ionic Liquids High catalytic activity, Tunable propertiesHigh cost, Viscosity, Product separation, RecyclabilityDesigning lower-cost and recyclable ionic liquids, Integration with continuous processes
Heteropolyacids Strong acidity, High activityLow surface area, Solubility in polar reactants, Catalyst recoveryImmobilization on high-surface-area supports, Development of water-tolerant systems

Integration of Continuous Flow Chemistry for this compound Production

Continuous flow chemistry offers a paradigm shift from traditional batch production, providing numerous advantages for the synthesis of esters like this compound. riken.jpstolichem.com The use of microreactors or packed-bed reactors allows for superior control over reaction parameters, leading to improved safety, efficiency, and product quality. researchgate.netvapourtec.com

Future research in this area will focus on:

Reactor Design: Developing optimized reactor designs, such as packed-bed reactors with immobilized catalysts, that maximize the surface-area-to-volume ratio. nih.gov This enhances heat and mass transfer, leading to faster reaction rates and higher conversions. stolichem.com

Process Intensification: Combining reaction and separation steps within a single unit, a concept known as process intensification, can significantly improve efficiency. researchgate.net For esterification, this could involve integrating a pervaporation membrane to continuously remove water, thereby shifting the reaction equilibrium towards the product side. researchgate.net

Scalability: While flow chemistry offers a more straightforward path to scale-up compared to batch processes, challenges remain. stolichem.comvapourtec.com Research will address the "amplification effect," ensuring that phenomena observed in microreactors are reproducible on a larger scale without unexpected issues. nus.edu.sg This involves careful modeling and design to maintain consistent heat and mass transfer characteristics. worldpharmatoday.com

FeatureAdvantage in Continuous FlowRelevance to this compound Synthesis
Heat Transfer High surface-area-to-volume ratio allows for rapid and precise temperature control. vapourtec.comEsterification is an equilibrium-limited reaction; precise temperature control optimizes reaction rate and prevents catalyst degradation.
Mass Transfer Efficient mixing reduces mass transfer limitations, especially with heterogeneous catalysts. stolichem.comEnsures reactants are readily available at the catalyst surface, increasing the overall reaction rate.
Safety Small reactor volumes minimize the inventory of hazardous materials at any given time. researchgate.netvapourtec.comAllows for the safe use of more reactive reagents or operation at higher temperatures and pressures to accelerate the reaction.
Scale-up Scaling is achieved by operating for longer durations or by "numbering-up" (running multiple reactors in parallel). stolichem.comSimplifies the transition from laboratory development to industrial production, reducing redevelopment time and costs. vapourtec.com

Advanced Spectroscopic and Chromatographic Techniques for In-Situ Monitoring

Real-time monitoring is critical for optimizing and controlling the synthesis of this compound, particularly in continuous flow systems. Advanced analytical techniques that can provide in-situ data are essential for understanding reaction kinetics, identifying intermediates, and ensuring consistent product quality. spectroscopyonline.com

The future directions for analytical monitoring include:

Spectroscopic Methods: Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for in-situ reaction monitoring. researchgate.netsustainability-directory.com They can track the concentration of reactants (disappearance of carboxyl and hydroxyl groups) and products (appearance of the ester carbonyl group) in real-time. unal.edu.co Research will focus on developing robust probes that can withstand industrial process conditions and advanced chemometric methods to deconvolve complex spectra and extract accurate quantitative data. acs.org

Chromatographic Techniques: While typically used for offline analysis, advancements are leading to at-line and online High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems. researchgate.net These provide detailed separation and quantification of all components in the reaction mixture, including this compound, unreacted starting materials, and any byproducts. The challenge is to reduce analysis time and integrate these systems seamlessly with the reactor for real-time process control. researchgate.net

Deeper Exploration of Structure-Reactivity Relationships Through Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights at the molecular level into the esterification process. nih.govrsc.org These studies can elucidate complex reaction mechanisms, predict the reactivity of different substrates, and guide the design of more effective catalysts. researchgate.net

Future computational research will aim to:

Elucidate Reaction Mechanisms: DFT calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. This helps in understanding the rate-determining steps and the precise role of the catalyst in lowering the activation energy barrier for this compound formation. rsc.orgresearchgate.net

Catalyst Design: By modeling the interaction between reactants and the catalyst's active sites, computational studies can help predict catalytic performance. This knowledge can be used to design novel catalysts with enhanced activity and selectivity.

Predict Physicochemical Properties: Models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict thermodynamic properties and solubilities, which are crucial for process design and optimization. nih.gov Understanding these properties helps in predicting reaction equilibrium and designing efficient separation processes.

Addressing Scale-Up Challenges for Industrial Implementation

Transitioning the production of this compound from the laboratory to an industrial scale presents a host of challenges that require careful consideration and engineering solutions. adebiotech.org

Key challenges and future research directions include:

Process Optimization and Reproducibility: Ensuring that the process remains efficient and yields a consistent product quality at a larger scale is paramount. worldpharmatoday.com This involves addressing changes in heat and mass transfer dynamics, mixing efficiency, and pressure drops in larger reactors. Pilot-scale studies are crucial to validate lab-scale findings and de-risk the full-scale implementation. adebiotech.org

Downstream Processing and Purification: The industrial process must include efficient and cost-effective methods for separating this compound from the reaction mixture, which may contain unreacted starting materials, water, and the catalyst. Research into integrated separation techniques, such as reactive distillation, where reaction and separation occur in the same unit, can offer significant cost and energy savings. researchgate.net

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of butyl tridecanoate in synthetic samples?

Q. How can researchers optimize esterification conditions to synthesize this compound with high yield and selectivity?

Systematic optimization involves:

  • Catalyst Screening : Test acid catalysts (e.g., H2_2SO4_4) vs. enzymatic lipases (e.g., Candida antarctica Lipase B) for selectivity toward esterification over side reactions .
  • Reaction Variables : Use a factorial design to evaluate molar ratios (acid:alcohol), temperature (60–120°C), and solvent polarity. Response surface methodology (RSM) identifies optimal conditions .
  • Real-Time Monitoring : Track conversion rates via thin-layer chromatography (TLC) or in situ FTIR to terminate reactions at peak yield .

Advanced Research Questions

Q. What experimental approaches are suitable for investigating the thermal decomposition mechanisms of this compound under controlled atmospheric conditions?

Q. How should researchers address contradictory findings in the literature regarding enzymatic synthesis efficiency of this compound using lipases?

Resolving contradictions involves:

  • Methodological Triangulation : Cross-validate results using lipases from diverse sources (e.g., Pseudomonas fluorescens vs. Rhizomucor miehei) and compare solvent systems (e.g., ionic liquids vs. organic media) .
  • Meta-Analysis : Aggregate published data on reaction parameters (pH, temperature) and enzyme immobilization techniques to identify trends obscured by isolated studies .
  • Replication Studies : Standardize substrate purity, water activity, and analytical protocols to isolate variables causing divergent outcomes .

Q. What strategies can be employed to evaluate the solubility profile of this compound in organic solvents for reaction optimization?

A systematic solubility assessment includes:

  • Hansen Solubility Parameters (HSP) : Calculate dispersion (δd\delta_d), polarity (δp\delta_p), and hydrogen bonding (δh\delta_h) components to predict miscibility with solvents like hexane (δd=14.9\delta_d=14.9) or ethyl acetate (δp=5.3\delta_p=5.3) .
  • Gravimetric Analysis : Saturate solvents with this compound at 25°C, filter undissolved material, and evaporate to determine solubility (g/100 mL). Triplicate trials reduce measurement errors .
  • Computational Modeling : Use COSMO-RS simulations to predict solubility trends and validate with experimental data .

Methodological Considerations for Data Contradictions

  • Reproducibility Checks : Document ambient conditions (humidity, light exposure) that may alter catalytic activity or stability .
  • Error Analysis : Report confidence intervals for kinetic data (e.g., ±2% for TGA mass loss) to contextualize conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.